

Flavanthrone: A Comprehensive Technical Guide to its Synthesis and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrone (CI Vat Yellow 1, Pigment Yellow 24) is a synthetic polycyclic aromatic compound renowned for its vibrant yellow hue and exceptional stability.[1] This technical guide provides an in-depth exploration of flavanthrone, focusing on its synthesis, purification, and physicochemical properties. Contrary to inquiries about its natural occurrence, flavanthrone is an exclusively synthetic pigment first developed in the early 20th century.[1] This document details established synthetic methodologies, including the condensation of 2-aminoanthraquinone and the Ullmann reaction, providing experimental protocols for researchers. Quantitative data on its properties are summarized in structured tables for clarity. Additionally, a logical workflow for its synthesis and purification is presented visually using a Graphviz diagram. While primarily used as a pigment, this guide also touches upon its emerging applications in materials science and its potential in pharmaceutical research.

Introduction

Flavanthrone, with the chemical formula C₂₈H₁₂N₂O₂, is a prominent member of the anthraquinone-based vat dye class.[1] Its structure, benzo[h]benz[2][3]acridino[2,1,9,8-klmna]acridine-8,16-dione, imparts exceptional lightfastness and thermal stability, making it a valuable colorant in textiles, paints, and plastics.[1] First synthesized in 1907 by German chemists, it has since become a significant commercial pigment.[1] This guide serves as a technical resource, consolidating information on its synthesis and characteristics.



Natural Occurrence

Extensive research and historical records confirm that **flavanthrone** does not occur naturally. [1] It is a purely synthetic compound, and reports of its presence in natural sources are unsubstantiated.

Physicochemical Properties

Flavanthrone is a yellow to orange crystalline solid that is insoluble in water and most common organic solvents.[1] It is, however, soluble in concentrated sulfuric acid and certain high-boiling organic solvents like nitrobenzene.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Flavanthrone

Property	Value	Reference	
Molecular Formula	C28H12N2O2	[4]	
Molecular Weight	408.41 g/mol	[3]	
Appearance	Yellow to orange powder/needles	[1][5]	
Boiling Point	730.1 ± 55.0 °C (Predicted)	[3]	
Density	1.575 ± 0.06 g/cm ³ (Predicted)	[3]	
Solubility	Insoluble in water, acetone, ethanol, toluene, chloroform. Soluble in concentrated sulfuric acid, hot nitrobenzene. Slightly soluble in o-chlorophenol, pyridine.	[1]	
Colour Index	70600	[3]	

Synthesis of Flavanthrone



The industrial synthesis of **flavanthrone** typically involves the condensation of anthraquinone derivatives.[1] Two primary methods are well-established: the condensation of 2-aminoanthraquinone and the Ullmann reaction of 1-halogen-2-aminoanthraquinone derivatives.

Synthesis from 2-Aminoanthraquinone

This method involves the condensation of two molecules of 2-aminoanthraquinone using a condensing agent, followed by cyclization.

This protocol is adapted from historical patent literature and demonstrates a common approach.

Materials:

- 2-aminoanthraquinone
- Ortho-dichlorobenzene
- Titanium tetrachloride
- Sodium hydrosulfite
- Caustic alkali (e.g., NaOH)
- Sodium hypochlorite solution

Procedure:

- In a reaction vessel equipped with a reflux condenser and stirrer, mix 10 parts of 2-aminoanthraquinone with 102 parts of ortho-dichlorobenzene and 31 parts of titanium tetrachloride.
- Heat the mixture to reflux. The color of the mixture will turn to a dark green-black.
- After several hours of reflux, distill off the excess titanium tetrachloride.
- Filter the resulting slurry and wash the filter cake with ortho-dichlorobenzene and then alcohol.



- Remove the last traces of solvent by steaming the cake.
- The resulting aqueous slurry is then vatted by adding sodium hydrosulfite and caustic alkali to produce a deep blue solution.
- Filter the vat to remove insoluble impurities and the titanium residue.
- Aerate the filtrate to precipitate the flavanthrone as a yellow-brown solid.
- Filter, wash, and purify the solid by treatment with a sodium hypochlorite solution to yield the final orange product.

Ullmann Reaction Synthesis

The Ullmann reaction provides an alternative route to **flavanthrone**, typically starting from 1-chloro-2-aminoanthraquinone or its derivatives. The reaction involves a copper-catalyzed coupling of two molecules of the aryl halide.

This method utilizes a protected amino group and a copper catalyst.

Materials:

- 1-chloro-2-acetamidoanthraquinone
- Dimethylformamide (DMF)
- Copper powder
- Concentrated sulfuric acid

Procedure:

- In a suitable reaction vessel, suspend 1-chloro-2-acetamidoanthraquinone in DMF.
- Add copper powder as a catalyst.
- Heat the mixture to effect the dechlorination and condensation reaction.
- After the reaction is complete, remove the copper catalyst by filtration.



• The resulting intermediate is then hydrolyzed and cyclized in the presence of concentrated sulfuric acid to yield **flavanthrone**.

Purification of Flavanthrone

Crude **flavanthrone** synthesized by the methods described above often contains unreacted starting materials and by-products, which can affect its coloristic properties.[6] Several purification techniques are employed to achieve the desired purity for pigment applications.

Acid Pasting

A common method for purifying crude **flavanthrone** is acid pasting. This involves dissolving the crude product in concentrated sulfuric acid and then precipitating it in a finely divided form by drowning the solution in water.

Solvent Extraction

Impurities can also be removed by solvent extraction. Aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) have been shown to be effective in dissolving impurities while the **flavanthrone** pigment remains largely insoluble.[6]

Materials:

- Crude flavanthrone
- N,N-dimethylacetamide (DMAc)

Procedure:

- A continuous extraction apparatus, such as a Soxhlet extractor, is the most efficient method.
- Place the crude **flavanthrone** pigment in the thimble of the Soxhlet extractor.
- Use N,N-dimethylacetamide as the extraction solvent.
- Heat the solvent to reflux, allowing the condensed solvent to continuously pass through the crude pigment, dissolving the impurities.



- Continue the extraction for 2-3 hours in a pilot-plant scale extractor.
- Alternatively, slurry the impure pigment in the solvent, followed by filtration, centrifugation, or decantation to separate the purified pigment from the solvent containing the dissolved impurities.

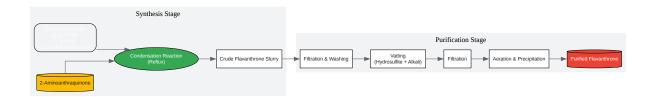
Table 2: Comparison of Purification Methods

Method	Description	Advantages	Disadvantages
Acid Pasting	Dissolution in concentrated sulfuric acid followed by precipitation in water.	Produces finely divided pigment suitable for use.	Requires handling of large quantities of corrosive acid.
Solvent Extraction	Washing with aprotic solvents like DMF, DMAc, or DMSO.	High purity (>99%) can be achieved; improved yield (82- 83%) compared to conventional methods (65-68%).	Requires the use and recovery of organic solvents.
Recrystallization	Dissolving in a suitable solvent (e.g., hot nitrobenzene) and cooling to crystallize.	Can yield high-purity crystals.	Often involves high- boiling, hazardous solvents.

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis of **flavanthrone** from 2-aminoanthraquinone, followed by a purification step.





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A generalized workflow for the synthesis and purification of **flavanthrone**.

Biological and Emerging Applications

While the primary application of **flavanthrone** is as a pigment, there is growing interest in its potential in other fields.

Materials Science

Derivatives of **flavanthrone** are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[7] Simple chemical modifications can yield solution-processable, electroactive compounds.

Pharmaceutical Research

Some studies suggest that **flavanthrone** and its derivatives may possess therapeutic properties, with potential applications in the development of new drugs for various diseases, including cancer and neurodegenerative disorders.[7] However, this research is still in its early stages, and detailed mechanisms of action are yet to be fully elucidated. It is important to distinguish **flavanthrone** from the broad class of naturally occurring "flavonoids," which are known for their diverse biological activities. The biological effects of **flavanthrone** are an area of ongoing investigation.

Safety and Handling



Flavanthrone exhibits low acute toxicity.[1] However, prolonged skin or eye contact with the dry powder may cause irritation.[1] Inhalation of dust particles should be avoided.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling **flavanthrone**. It is not classified as a carcinogen.[1]

Conclusion

Flavanthrone is a synthetic pigment of significant industrial importance due to its excellent stability and color properties. This technical guide has provided a comprehensive overview of its synthesis, purification, and physicochemical characteristics, emphasizing that it is not a naturally occurring compound. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in chemistry and materials science. While its primary role has been as a colorant, the exploration of **flavanthrone** derivatives in organic electronics and pharmaceutical research points towards a future with broader applications for this versatile molecule.

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